1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine
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Overview
Description
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine: is an organic compound that features a piperidine ring substituted with a sulfonyl group, a bromine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield sulfonamides.
Substitution: May yield various substituted piperidines.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Shares similar functional groups but differs in the presence of a nitro group.
2-Methoxy-3-nitro-4-methyl-5-bromopyridine: Another compound with similar substituents but a different core structure.
Uniqueness
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine is unique due to its specific combination of functional groups and the presence of a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-5-4-6-16(9-10)20(17,18)14-8-12(15)11(2)7-13(14)19-3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNULNOTYMHQTOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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